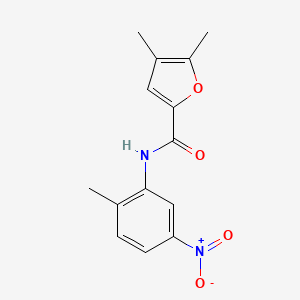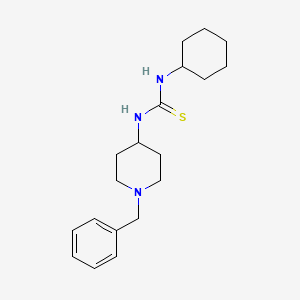
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide
描述
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide, also known as DNM2F, is a synthetic compound that has been widely studied for its potential applications in scientific research.
作用机制
The exact mechanism of action of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide is not fully understood, but it is believed to interact with specific amino acid residues in target proteins through hydrogen bonding and hydrophobic interactions. This binding can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to induce apoptosis in cancer cells. 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has also been shown to have anti-inflammatory effects and to modulate the activity of ion channels in neurons.
实验室实验的优点和局限性
One advantage of using 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide in lab experiments is its high selectivity for certain proteins, which allows for precise imaging and manipulation of biological systems. However, 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide can be toxic to cells at high concentrations and its effects on non-target proteins are not well understood.
未来方向
There are several potential future directions for research on 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide. One area of interest is the development of new fluorescent probes based on 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide that can target different proteins and cellular structures. Another potential direction is the use of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide as a tool for studying protein-protein interactions and signal transduction pathways. Additionally, further studies are needed to better understand the toxicity and non-specific effects of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide in cells and tissues.
合成方法
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide can be synthesized through a multi-step process starting with the reaction of 2-methyl-5-nitrophenol with acetic anhydride to form 2-acetoxy-5-nitrophenyl acetate. This compound is then reacted with furfurylamine in the presence of a catalyst to form 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide.
科学研究应用
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a fluorescent probe for imaging biological systems. 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to selectively bind to certain proteins and can be used to visualize their localization and dynamics within cells.
属性
IUPAC Name |
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-5-11(16(18)19)7-12(8)15-14(17)13-6-9(2)10(3)20-13/h4-7H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAITWAKRIQRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193510 | |
| Record name | 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide | |
CAS RN |
694461-62-6 | |
| Record name | 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694461-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)